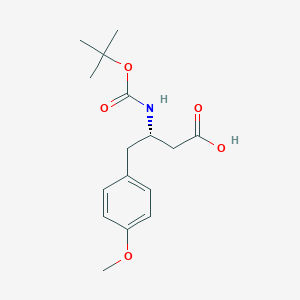

Boc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid

Vue d'ensemble

Description

Boc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a methoxy-substituted phenyl ring. This compound is often used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the methoxy-substituted phenyl ring. One common method involves the reaction of (S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired Boc-protected product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Boc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.

Substitution: Trifluoroacetic acid (TFA) is often used for Boc deprotection.

Major Products Formed

Oxidation: 4-Hydroxy-phenyl derivative.

Reduction: 4-Methoxy-phenyl-butanol.

Substitution: (S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid.

Applications De Recherche Scientifique

Peptide Synthesis

Role as a Protective Group

Boc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid functions as a protective group in peptide synthesis. It allows for selective reactions during the formation of peptides, which enhances the yield and purity of the final product. This protective strategy is crucial in multi-step syntheses where specific functional groups need to be temporarily masked to prevent unwanted reactions.

Drug Development

Intermediate in Pharmaceutical Synthesis

The unique structure of this compound makes it an important intermediate in the synthesis of various pharmaceuticals. It has been particularly noted for its utility in developing compounds targeting neurological disorders. For example, it has been utilized in synthesizing novel inhibitors for diseases such as Alzheimer's and Parkinson's, where modulation of neurotransmitter systems is critical .

Biochemical Research

Studying Amino Acid Interactions

Researchers employ this compound to investigate amino acid interactions and their implications on protein folding and function. This research is essential for understanding various biological processes, including enzyme activity and receptor-ligand interactions. The compound aids in elucidating the structural dynamics that govern protein behavior under physiological conditions .

Material Science

Modification of Polymer Properties

In material science, this compound can be incorporated into polymer matrices to modify their physical properties. This application is particularly relevant in creating advanced materials with tailored characteristics for specific applications, such as drug delivery systems or biodegradable plastics .

Analytical Chemistry

Techniques for Amino Acid Quantification

The compound is also utilized in various analytical techniques to identify and quantify amino acids within complex mixtures. Its application in high-performance liquid chromatography (HPLC) and mass spectrometry has proven beneficial for quality control processes in pharmaceutical manufacturing and biochemical research .

Case Study 1: Peptide Synthesis Optimization

A study highlighted the use of this compound in optimizing peptide synthesis protocols. Researchers demonstrated that using this compound as a protective group significantly improved the yield of cyclic peptides compared to traditional methods, showcasing its effectiveness in complex synthetic pathways .

Case Study 2: Neurological Drug Development

In another investigation, this compound was synthesized as part of a novel class of serotonin receptor modulators aimed at treating anxiety disorders. The resulting compounds exhibited promising pharmacological profiles, indicating the compound's potential in drug discovery .

Mécanisme D'action

The mechanism of action of Boc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon deprotection, the free amine can participate in peptide bond formation, facilitating the assembly of peptide chains. The methoxy-substituted phenyl ring may also contribute to specific interactions with target molecules, influencing the overall activity and stability of the synthesized peptides .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Boc-(S)-3-Amino-3-(4-methoxy-phenyl)-propionic acid

- Boc-(S)-3-Amino-4-(4-hydroxy-phenyl)-butyric acid

- Boc-(S)-3-Amino-4-(4-methyl-phenyl)-butyric acid

Uniqueness

Boc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from similar compounds and can affect its suitability for specific applications in peptide synthesis and pharmaceutical development .

Activité Biologique

Boc-(S)-3-amino-4-(4-methoxy-phenyl)-butyric acid, often abbreviated as Boc-(S)-MMPA, is a compound that has attracted attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Boc-(S)-MMPA has the molecular formula and features a tert-butoxycarbonyl (Boc) protecting group on the amino group. The compound consists of a butyric acid backbone with a methoxyphenyl group at the fourth position and an amino group at the third position. Its structural representation is crucial for understanding its interactions with biological targets.

The biological activity of Boc-(S)-MMPA is primarily attributed to its ability to interact with specific enzymes and receptors. The methoxyphenyl group can engage in π-π stacking interactions, while the amino acid backbone facilitates hydrogen bonding. These interactions can modulate enzyme activity and influence various biological pathways, making Boc-(S)-MMPA a candidate for therapeutic applications.

Biological Activities

Research indicates that Boc-(S)-MMPA exhibits several significant biological activities:

- Enzyme Inhibition : Studies have shown that Boc-(S)-MMPA may act as an inhibitor of neutral endopeptidases, which play a role in cardiovascular functions by modulating peptide levels in the body.

- Neuroprotective Properties : The compound has been investigated for its potential neuroprotective effects, which could be beneficial in treating neurological disorders.

- Therapeutic Applications : Its unique structure makes it a valuable intermediate in drug development, particularly for compounds targeting neurological conditions .

Case Studies

- Inhibition Studies : A study evaluated the inhibitory effects of Boc-(S)-MMPA on human neutral endopeptidase (NEP). Results indicated that the compound effectively reduced NEP activity, suggesting potential cardiovascular benefits.

- Neuroprotection : Another study focused on the neuroprotective effects of Boc-(S)-MMPA in cellular models of neurodegeneration. The findings demonstrated that treatment with Boc-(S)-MMPA significantly reduced cell death induced by oxidative stress.

- Peptide Synthesis : Boc-(S)-MMPA is frequently used as a protective group in peptide synthesis, enhancing yields and selectivity in reactions involving amino acids. This application underscores its importance in biochemical research and pharmaceutical development .

Data Table: Biological Activities of Boc-(S)-MMPA

Propriétés

IUPAC Name |

(3S)-4-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-12(10-14(18)19)9-11-5-7-13(21-4)8-6-11/h5-8,12H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXRAYHRGMMYMD-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.